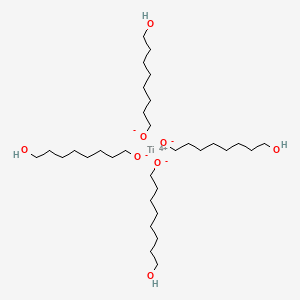
8-hydroxyoctan-1-olate;titanium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxyoctan-1-olate;titanium(4+) is a coordination compound where the titanium ion is coordinated with 8-hydroxyoctan-1-olate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxyoctan-1-olate;titanium(4+) typically involves the reaction of titanium(IV) chloride with 8-hydroxyoctan-1-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent the oxidation of titanium. The general reaction can be represented as follows:
TiCl4+4C8H17OH→Ti(C8H17O)4+4HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyoctan-1-olate;titanium(4+) can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using different alcohols or other ligands.
Major Products Formed
Oxidation: Higher oxidation state titanium compounds.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
Scientific Research Applications
8-Hydroxyoctan-1-olate;titanium(4+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 8-hydroxyoctan-1-olate;titanium(4+) involves the coordination of the titanium ion with the hydroxyl groups of the ligands. This coordination can influence the reactivity of the titanium center, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparison with Similar Compounds
Similar Compounds
- Titanium(IV) isopropoxide
- Titanium(IV) butoxide
- Titanium(IV) ethoxide
Uniqueness
8-Hydroxyoctan-1-olate;titanium(4+) is unique due to the specific coordination environment provided by the 8-hydroxyoctan-1-olate ligands. This unique coordination can result in different reactivity and properties compared to other titanium alkoxides.
Properties
CAS No. |
37066-82-3 |
|---|---|
Molecular Formula |
C32H68O8Ti |
Molecular Weight |
628.7 g/mol |
IUPAC Name |
8-hydroxyoctan-1-olate;titanium(4+) |
InChI |
InChI=1S/4C8H17O2.Ti/c4*9-7-5-3-1-2-4-6-8-10;/h4*9H,1-8H2;/q4*-1;+4 |
InChI Key |
YTYAEESFCAKPGG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC[O-])CCCO.C(CCCC[O-])CCCO.C(CCCC[O-])CCCO.C(CCCC[O-])CCCO.[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


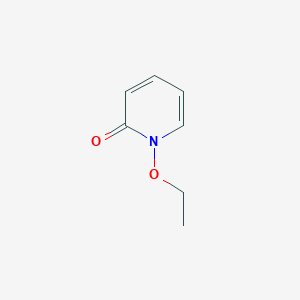

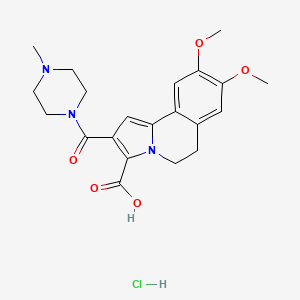

![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)
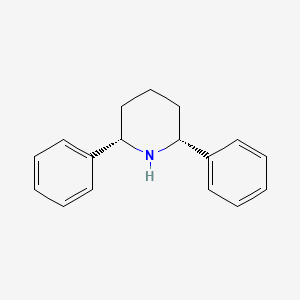
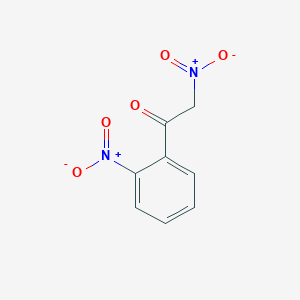
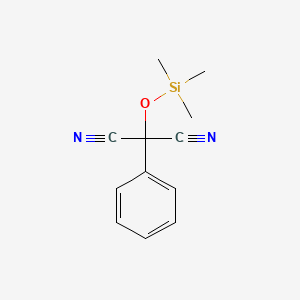
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)
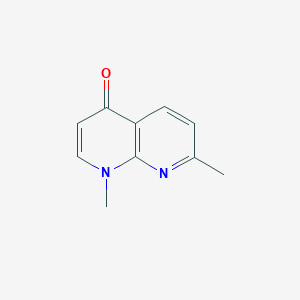

![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)

